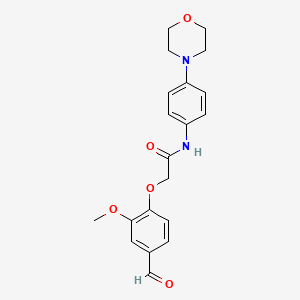![molecular formula C15H20BrClN2O B4403475 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4403475.png)
1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride
Overview
Description
1-[3-(4-Bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a brominated phenoxy group, an imidazole ring, and a hydrochloride salt, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride typically involves multiple steps:
Bromination: The starting material, 2-isopropylphenol, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 4-position.
Etherification: The brominated phenol is then reacted with 3-chloropropanol in the presence of a base to form the corresponding ether.
Imidazole Formation: The ether is subsequently reacted with imidazole under suitable conditions to form the imidazole derivative.
Hydrochloride Formation: Finally, the imidazole derivative is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and imidazole groups can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the phenoxy or imidazole groups.
Reduction: Reduced forms of the phenoxy or imidazole groups.
Hydrolysis: Cleaved products of the ether linkage.
Scientific Research Applications
1-[3-(4-Bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The brominated phenoxy group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-[3-(4-Chloro-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
- 1-[3-(4-Fluoro-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
- 1-[3-(4-Methyl-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride
Comparison: 1-[3-(4-Bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the brominated compound may exhibit different physicochemical properties and interactions with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-[3-(4-bromo-2-propan-2-ylphenoxy)propyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O.ClH/c1-12(2)14-10-13(16)4-5-15(14)19-9-3-7-18-8-6-17-11-18;/h4-6,8,10-12H,3,7,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEKUUDYPONTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B4403407.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl propionate](/img/structure/B4403408.png)

![Methyl 2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetate](/img/structure/B4403441.png)
![3-{[(2,3-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4403443.png)



![N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4403469.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4403472.png)
![1-[3-Methoxy-4-[2-[2-(4-methylpiperidin-1-yl)ethoxy]ethoxy]phenyl]ethanone;hydrochloride](/img/structure/B4403479.png)
![4-[2-(4-Propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4403480.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B4403493.png)
